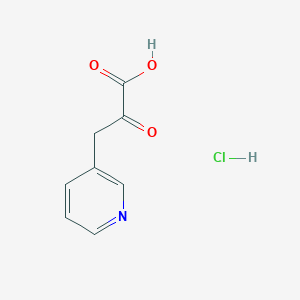

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride is a chemical compound with a pyridine ring attached to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or water

Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving crystallization and recrystallization steps to obtain the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Pyridin-3-ylpropanol derivatives.

Substitution: Halogenated pyridine derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research

2-Oxo-3-pyridin-3-ylpropanoic acid; hydrochloride is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition and receptor interactions. Its ability to modulate neurotransmission pathways makes it a candidate for exploring treatments for neurological disorders, such as Alzheimer's disease and schizophrenia.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For example, studies have shown that it affects the activity of glutamate decarboxylase, an enzyme crucial for GABA synthesis, indicating its potential role in managing anxiety disorders.

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in various diseases due to its biological activity. It has shown promise as a lead compound in drug development for conditions related to the central nervous system.

Case Study: Neurological Disorders

In a study published by MDPI, the effects of 2-Oxo-3-pyridin-3-ylpropanoic acid; hydrochloride were evaluated on neuronal cell lines. Results indicated neuroprotective effects, suggesting its utility in developing treatments for neurodegenerative diseases .

Ligand Studies

The compound's structural features allow it to act as a ligand in receptor studies. Its interaction with various receptors can provide insights into its pharmacological profiles and potential therapeutic applications.

Case Study: Receptor Binding Affinity

Research has focused on the binding affinity of this compound to NMDA receptors, which are critical for synaptic plasticity and memory function. The findings suggest that modulation of these receptors could lead to advancements in treating cognitive impairments .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzyme activity, binding to active sites and altering enzymatic functions. The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity.

Comparación Con Compuestos Similares

Similar Compounds

- Pyridine-3-carboxylic acid

- 3-Pyridylacetic acid

- 2-Oxo-3-pyridin-2-ylpropanoic acid

Uniqueness

2-Oxo-3-pyridin-3-ylpropanoic acid;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a propanoic acid moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

2-Oxo-3-pyridin-3-ylpropanoic acid; hydrochloride (CAS No. 2580219-67-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring and a keto group, which are critical for its biological activity. The hydrochloride form enhances its solubility in aqueous environments, facilitating its application in biological studies.

Antimicrobial Activity

Research has shown that 2-Oxo-3-pyridin-3-ylpropanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 4.69 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivative compounds related to 2-Oxo-3-pyridin-3-ylpropanoic acid showed inhibition rates of TNF-α release up to 75% at concentrations of 10 µM .

Anticancer Activity

Preliminary studies suggest that 2-Oxo-3-pyridin-3-ylpropanoic acid may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of 2-Oxo-3-pyridin-3-ylpropanoic acid is thought to be mediated through its interaction with specific molecular targets. The presence of the pyridine moiety allows for hydrogen bonding with biological macromolecules, enhancing its ability to modulate enzymatic activities involved in inflammation and cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various pyridine derivatives, including 2-Oxo-3-pyridin-3-ylpropanoic acid, against common pathogens. The compound exhibited superior activity compared to traditional antibiotics in some cases, indicating its potential as a novel antimicrobial agent .

- Inflammation Models : In an experimental model using RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production, suggesting effective anti-inflammatory action .

Propiedades

IUPAC Name |

2-oxo-3-pyridin-3-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)4-6-2-1-3-9-5-6;/h1-3,5H,4H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQITBVKDKMAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.